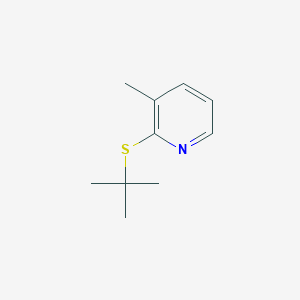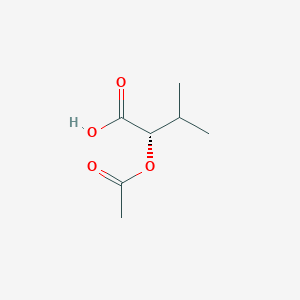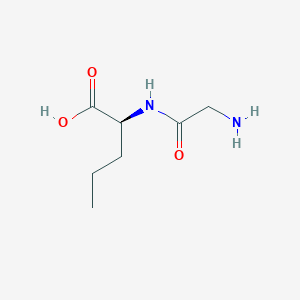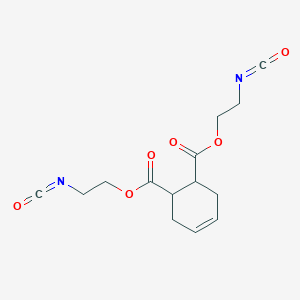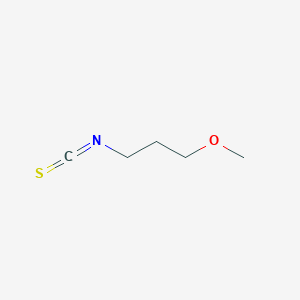
3-メトキシプロピルイソチオシアネート
概要
説明
3-Methoxypropyl isothiocyanate (MPITC) is a naturally occurring compound that is found in a variety of plants, including mustard and horseradish. It is a colorless liquid with a pungent odor and a bitter taste. MPITC has been studied extensively in recent years due to its potential therapeutic benefits, as well as its use in laboratory experiments.
科学的研究の応用
生物学的研究:抗菌および抗炎症特性
3-メトキシプロピルイソチオシアネートを含むイソチオシアネートは、その抗菌および抗炎症特性について研究されてきました . これらは、疾患メカニズムと潜在的な治療薬の研究において価値のある、さまざまな生物学的特性を示すことが知られています。
合成化学:汎用性の高い変換
合成化学において、イソチオシアネートは、反応性の高い官能基のため、汎用性の高い変換のための基盤として役立ちます . 研究者は、3-メトキシプロピルイソチオシアネートを複雑な分子の合成に利用して、その反応性と新しい化合物を生成する際の応用を調査しています。
医薬品研究:がん化学予防
研究により、イソチオシアネートはがんに対する化学予防の可能性があることが示されています . 3-メトキシプロピルイソチオシアネートは、医薬品研究において、抗がん特性を持つ新しい薬物を開発するために使用できます。
農業研究:植物保護
イソチオシアネートは、植物の防御機構における役割で知られています。 3-メトキシプロピルイソチオシアネートに関する研究は、環境に悪影響を与えることなく作物を保護する天然の殺虫剤または除草剤の開発につながる可能性があります .
食品科学:保存と健康上の利点
イソチオシアネートの抗酸化特性は、食品の保存に利用して、保存期間を延ばし、栄養価を維持できます。 さらに、特定の病気のリスクを軽減するなどの健康上の利点により、食品科学研究の焦点となっています .
環境科学:汚染の軽減
3-メトキシプロピルイソチオシアネートなどのイソチオシアネートに関する研究は、環境汚染の軽減に関する洞察を提供する可能性があります。 汚染物質と反応して有害な化合物を中和する可能性は、環境科学における関心のある分野です .
材料科学:革新的な材料
イソチオシアネートのユニークな特性は、材料科学において、工業用途向けの耐久性や反応性などの特定の望ましい特性を持つ革新的な材料を開発するために適用できます .
分析化学:化学分析
3-メトキシプロピルイソチオシアネートは、さまざまな物質の検出と定量のための分析化学における試薬として使用できます。 その反応性により、クロマトグラフィーおよび分光法での使用に適しています .
作用機序
Target of Action
3-Methoxypropyl isothiocyanate is a chemical compound with the molecular formula C5H9NOS . .
Biochemical Pathways
Isothiocyanates, a class of compounds to which 3-Methoxypropyl isothiocyanate belongs, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) . .
Safety and Hazards
生化学分析
Biochemical Properties
Isothiocyanates (ITCs), such as 3-Methoxypropyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
ITCs have shown potential as chemopreventive agents against several types of cancer . They have been reported to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
It is known that ITCs can activate ARE-mediated HO-1 gene transcription through the Nrf2/ARE signaling pathway .
Dosage Effects in Animal Models
The effects of ITCs, including 3-Methoxypropyl isothiocyanate, on animal models have not been extensively studied. Phenethyl isothiocyanate (PEITC), another ITC, has been shown to reduce tumor size when given simultaneously with a carcinogen .
Metabolic Pathways
ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
特性
IUPAC Name |
1-isothiocyanato-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFWFDXYBLOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170242 | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17702-11-3 | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPROPYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
